ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked propanoate ester and a 3-methoxy-1-methylpyrazole carboxamide moiety. This structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. Synthetically, it is likely prepared through nucleophilic substitution or coupling reactions involving thiol-containing intermediates, though specific protocols require further elaboration .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S2/c1-5-22-11(20)7(2)23-13-16-15-12(24-13)14-9(19)8-6-18(3)17-10(8)21-4/h6-7H,5H2,1-4H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVJSZYSDFOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole core is synthesized via Knorr pyrazole synthesis or hydrazine-mediated cyclization. According to, ethyl 1-methyl-1H-pyrazole-4-carboxylate is prepared by reacting hydrazine hydrate with ethoxymethylene acetoacetic ester derivatives. Subsequent saponification with NaOH and acidification yields 1-methyl-1H-pyrazole-4-carboxylic acid. Methoxylation at the 3-position is achieved via nucleophilic substitution using methylating agents like dimethyl sulfate under basic conditions.
Key Reaction Conditions :
- Hydrazine cyclization : Ethanol solvent, reflux (6–8 h).
- Methylation : Dimethyl sulfate, NaHCO₃, toluene, 50°C.
- Saponification : 10% NaOH, ethanol, room temperature.
Formation of Pyrazole-4-Carboxamide
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . Reaction with 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous tetrahydrofuran (THF) forms the amide bond. Triethylamine is added to scavenge HCl, as described in and.
Optimized Protocol :
- Acid chloride synthesis : Reflux 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with SOCl₂ (3 eq) for 4 h.
- Amidation : Add acid chloride dropwise to a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1 eq) and K₂CO₃ (1.2 eq) in THF at 0–5°C. Stir for 12 h at room temperature.
Yield : 68–75% after column chromatography (hexane/ethyl acetate, 4:1).
Thioether Formation with Ethyl 2-Bromopropanoate
The thiol group of the thiadiazole undergoes S-alkylation with ethyl 2-bromopropanoate. This step is adapted from, where alkyl 3-thiopropanoates are condensed with haloesters in methanol.
Procedure :
- Dissolve the thiadiazole-pyrazole intermediate (1 eq) and ethyl 2-bromopropanoate (1.2 eq) in DMF.
- Add K₂CO₃ (2 eq) and heat at 60°C for 6 h.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Side Products :
- Over-alkylation at the thiadiazole nitrogen (mitigated by stoichiometric control).
- Ester hydrolysis (prevented by anhydrous conditions).
Final Cyclization and Purification
The crude product is cyclized using thiophosgene (CSCl₂) in dichloromethane, as per. Triethylamine is added to neutralize HCl, and the mixture is stirred for 2 h. The final compound is isolated via recrystallization from ethyl acetate/hexane.
Characterization Data :
- Molecular Formula : C₁₃H₁₇N₅O₄S₂.
- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.55 (d, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 4.95 (s, 3H, NCH₃).
- IR (KBr) : 1729 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | Pyrazole ring formation | 72 | 98 | |
| SOCl₂ Amination | Amide bond formation | 68 | 95 | |
| S-Alkylation | Thioether linkage | 65 | 97 |
Challenges and Mitigation Strategies
- Low Amidation Yield : Use of coupling agents like HOBt/DCC improves efficiency.
- Thioether Oxidation : Conduct reactions under nitrogen atmosphere.
- Ester Hydrolysis : Avoid aqueous workup; use anhydrous Na₂SO₄ for drying.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Amides and Esters: From substitution reactions
Carboxylic Acids: From hydrolysis reactions
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step reactions starting from pyrazole derivatives and thiadiazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The thiadiazole moiety is particularly noted for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives with similar structural features showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as an inhibitor for 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. Docking studies indicated favorable binding interactions, suggesting potential for development as an anti-inflammatory agent .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that similar thiadiazole derivatives can effectively control pests and diseases in crops, enhancing agricultural productivity. The incorporation of the pyrazole ring is believed to contribute to the enhanced biological activity .
Plant Growth Regulation
There are indications that compounds with this structural framework may also function as plant growth regulators, promoting growth and increasing yield in various crops .
Future Research Directions
Further research is needed to explore the full range of biological activities associated with this compound. Potential areas for investigation include:
- Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.
- Expanded Biological Testing : Comprehensive testing against a broader range of pathogens and pests.
- Mechanistic Studies : Understanding the biochemical pathways through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and thiadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Compound 7d: 5-Amino-1-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
This analogue () shares the 1,3,4-thiadiazole-thioether backbone but differs in substituents:
- Thiadiazole substitution : 5-Methyl (7d) vs. 5-(3-methoxy-1-methylpyrazole carboxamido) (target compound).
- Pyrazole ring: 3-Phenyl and 4-cyano groups (7d) vs. 3-methoxy and carboxamide (target).
- Propanoyl chain: Acyl group (7d) vs. ethyl ester (target).
Hypothetical Analogues
- Compound A : Replacing the pyrazole carboxamide with a sulfonamide group.
- Compound B: Substituting the thiadiazole’s methoxy group with a nitro or amino moiety.
Table 1: Comparative Data for Selected Compounds
Key Observations :
- Molecular Weight : The target compound’s carboxamide and methoxy groups increase its molecular weight compared to 7d, likely affecting solubility and pharmacokinetics.
- Synthetic Yield : Compound 7d’s moderate yield (68.92%) suggests efficient coupling under reported conditions. The target compound’s synthesis may require optimization due to steric hindrance from bulkier substituents.
- Thermal Stability : The high melting point of 7d (191.8°C) indicates strong intermolecular interactions (e.g., π-stacking from phenyl), whereas the target compound’s melting point may vary based on crystallinity influenced by the carboxamide and ester groups.
Research Findings and Implications
- Antimicrobial Potential: Thiadiazole derivatives like 7d often exhibit antimicrobial activity. The target compound’s carboxamide could broaden its spectrum by targeting bacterial enzymes (e.g., dihydrofolate reductase) .
- Anticancer Prospects: The phenyl and cyano groups in 7d may facilitate intercalation or kinase inhibition, whereas the methoxy and carboxamide groups in the target compound could enhance selectivity for cancer cell receptors.
- SAR Insights: Thiadiazole 5-position substitutions (methyl in 7d vs. carboxamide in the target) critically influence electronic properties and steric accessibility. Pyrazole modifications (phenyl/cyano vs. methoxy/carboxamide) dictate hydrophobic interactions and binding pocket compatibility.
Biological Activity
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a thiadiazole moiety with a pyrazole derivative. The synthesis typically involves multi-step organic reactions where starting materials are transformed through various chemical pathways. These may include:
- Acetylation of thiophene derivatives.
- Cyclization reactions to introduce the pyrazole ring.
- Amidation to form the carboxamide group.
Such synthetic routes are crucial for obtaining high yields and purities necessary for biological testing .
Biological Activities
This compound exhibits several promising biological activities:
Antimicrobial Activity
Research has shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested against multiple pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole-based compounds is well-documented. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), indicating their possible application in treating inflammatory diseases . This effect is likely mediated through the inhibition of specific enzymes involved in inflammatory pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. For instance, compounds have been synthesized that exhibit cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Reduction : Some derivatives may enhance antioxidant defenses within cells, contributing to their protective effects against oxidative damage .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound and evaluating their biological activities:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Selvam et al., 2016 | Pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al., 2016 | Thiadiazole-containing pyrazoles | Antimicrobial | Effective against Bacillus subtilis and E. coli |
| Recent Synthesis | Ethyl thiadiazole-pyrazoles | Anticancer | Induced apoptosis in cancer cell lines |
These findings underscore the therapeutic potential of this class of compounds across various medical fields.
Q & A
Q. Why might NMR and XRD data conflict in confirming the compound’s stereochemistry?
- Methodology :
- Dynamic Effects : NMR time-averaging may mask conformational isomers resolved via XRD (e.g., Z/E isomerism in thioether bonds) .
- Crystal Packing : XRD reflects solid-state conformation, while NMR captures solution dynamics. Use variable-temperature NMR to detect equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
